molecular formula C18H17N3O3S2 B3314182 2-{[4-(benzenesulfonyl)-2-(4-methylphenyl)-1H-imidazol-5-yl]sulfanyl}acetamide CAS No. 950304-99-1

2-{[4-(benzenesulfonyl)-2-(4-methylphenyl)-1H-imidazol-5-yl]sulfanyl}acetamide

Cat. No.: B3314182
CAS No.: 950304-99-1
M. Wt: 387.5 g/mol
InChI Key: WHGKBPIRMLSTTD-UHFFFAOYSA-N
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Description

2-{[4-(Benzenesulfonyl)-2-(4-methylphenyl)-1H-imidazol-5-yl]sulfanyl}acetamide is a sulfonamide-containing imidazole derivative characterized by a benzenesulfonyl group at position 4 of the imidazole ring, a 4-methylphenyl substituent at position 2, and a sulfanylacetamide moiety at position 3. Its synthesis typically involves multi-step organic reactions, including sulfonation, cyclization, and thiol-alkylation, as inferred from analogous procedures in the literature .

Properties

IUPAC Name

2-[[5-(benzenesulfonyl)-2-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3S2/c1-12-7-9-13(10-8-12)16-20-17(25-11-15(19)22)18(21-16)26(23,24)14-5-3-2-4-6-14/h2-10H,11H2,1H3,(H2,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHGKBPIRMLSTTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(N2)S(=O)(=O)C3=CC=CC=C3)SCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(benzenesulfonyl)-2-(4-methylphenyl)-1H-imidazol-5-yl]sulfanyl}acetamide typically involves multiple steps. One common synthetic route starts with the preparation of the imidazole ring, followed by the introduction of the benzenesulfonyl and methylphenyl groups. The final step involves the formation of the sulfanyl linkage and the acetamide moiety.

    Preparation of the Imidazole Ring: The imidazole ring can be synthesized through the reaction of glyoxal with ammonia and formaldehyde under acidic conditions.

    Introduction of Benzenesulfonyl and Methylphenyl Groups: The benzenesulfonyl group can be introduced through a sulfonation reaction using benzenesulfonyl chloride, while the methylphenyl group can be added via a Friedel-Crafts alkylation reaction.

    Formation of Sulfanyl Linkage and Acetamide Moiety: The final step involves the reaction of the intermediate compound with thiourea to form the sulfanyl linkage, followed by acetylation to introduce the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(benzenesulfonyl)-2-(4-methylphenyl)-1H-imidazol-5-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.

    Substitution: The benzenesulfonyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Tin(II) chloride, iron powder

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Substituted benzenesulfonyl derivatives

Scientific Research Applications

2-{[4-(benzenesulfonyl)-2-(4-methylphenyl)-1H-imidazol-5-yl]sulfanyl}acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-{[4-(benzenesulfonyl)-2-(4-methylphenyl)-1H-imidazol-5-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell division, leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ in substituents on the imidazole/oxazole core, sulfonyl/sulfinyl groups, and acetamide side chains. Below is a detailed comparison:

Table 1: Structural and Functional Comparison with Analogs

Compound Name Core Structure Substituents at Key Positions Biological/Physicochemical Notes Reference
2-{[4-(Benzenesulfonyl)-2-(4-methylphenyl)-1H-imidazol-5-yl]sulfanyl}acetamide (Target) Imidazole (1H) 4-Benzenesulfonyl, 2-4-methylphenyl, 5-SCH₂CONH₂ Hypothesized kinase inhibition; moderate logP
2-{[4-(Benzenesulfonyl)-2-(4-fluorophenyl)-1,3-oxazol-5-yl]sulfanyl}acetamide Oxazole (1,3) 4-Benzenesulfonyl, 2-4-fluorophenyl, 5-SCH₂CONH₂ Enhanced solubility due to fluorine substituent
N-Cyclopropyl-2-{[2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}acetamide Imidazole (1H) 4-Phenylsulfonyl, 2-phenyl, 5-SCH₂CONHC₃H₅ Improved metabolic stability (cyclopropyl group)
4-[4-(4-Fluorophenyl)-2-(4-methylsulfinylphenyl)-1H-imidazol-5-yl]pyridine (SB203580) Imidazole (1H) 4-Fluorophenyl, 2-methylsulfinylphenyl, 5-pyridyl Known p38 MAP kinase inhibitor

Key Observations :

Core Heterocycle: The target compound’s imidazole core (1H) contrasts with oxazole derivatives (e.g., ), which may alter electronic properties and hydrogen-bonding capacity.

Substituent Effects :

  • Position 4 (Sulfonyl Group) : The benzenesulfonyl group in the target compound is conserved in analogs like ZINC6537776 , but substitution with methylsulfonyl (e.g., ) reduces steric bulk.
  • Position 2 (Aryl Group) : The 4-methylphenyl group in the target compound differs from 4-fluorophenyl () or unsubstituted phenyl (). Fluorine substituents increase electronegativity and membrane permeability , while methyl groups enhance lipophilicity.
  • Position 5 (Sulfanylacetamide) : The acetamide side chain is a common feature, but cyclopropyl substitution () may reduce metabolic oxidation compared to the target’s primary amide.

Biological Activity: The target compound shares structural similarities with SB203580, a p38 MAP kinase inhibitor, but lacks the pyridyl group critical for binding affinity .

Biological Activity

2-{[4-(benzenesulfonyl)-2-(4-methylphenyl)-1H-imidazol-5-yl]sulfanyl}acetamide is an organic compound with a complex structure that includes an imidazole ring, a benzenesulfonyl group, and a sulfanyl linkage. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The unique combination of functional groups in its structure suggests various mechanisms of action that could be explored for therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C18H17N3O3S2, with a molecular weight of approximately 387.5 g/mol. The structural complexity includes:

  • Imidazole Ring : Known for diverse biological activities.
  • Benzenesulfonyl Group : Increases solubility and potential interactions with biological targets.
  • Sulfanyl Linkage : May enhance reactivity towards various biological macromolecules.

The biological activity of this compound is hypothesized to involve:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cell division or metabolic pathways, leading to anticancer effects.
  • Receptor Binding : Potential interactions with cellular receptors could modulate signaling pathways associated with disease progression.

Anticancer Activity

Research indicates that imidazole derivatives often exhibit significant anticancer properties. For instance, related compounds have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer) .

Preliminary studies suggest that this compound may share similar anticancer properties due to its structural features.

Table 1: Summary of Anticancer Activity Studies

CompoundCell LineAssay MethodResult
This compoundA549MTT AssaySignificant inhibition
Related Imidazole DerivativeMCF-7Apoptosis AssayInduced apoptosis

Antimicrobial Properties

Compounds containing imidazole rings are also known for their antimicrobial activities. Studies on structurally similar compounds have demonstrated efficacy against various bacterial and fungal strains, suggesting that this compound may exhibit similar properties .

Case Studies

A series of case studies have been conducted to evaluate the biological activity of imidazole derivatives, including the target compound. These studies typically involve:

  • Synthesis and Characterization : Compounds are synthesized using established chemical routes, followed by characterization through techniques like NMR and MS.
  • Biological Testing : In vitro assays are performed on various cancer cell lines to assess cytotoxicity and mechanism of action.
  • Results Analysis : Data is analyzed statistically to determine significance and potential therapeutic implications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[4-(benzenesulfonyl)-2-(4-methylphenyl)-1H-imidazol-5-yl]sulfanyl}acetamide
Reactant of Route 2
Reactant of Route 2
2-{[4-(benzenesulfonyl)-2-(4-methylphenyl)-1H-imidazol-5-yl]sulfanyl}acetamide

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